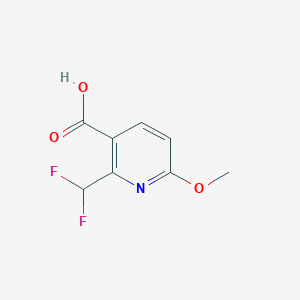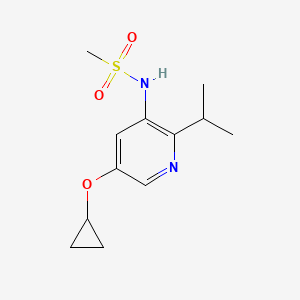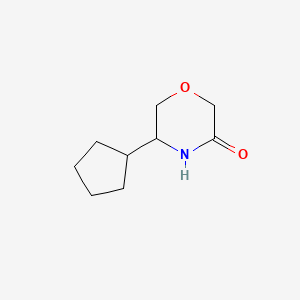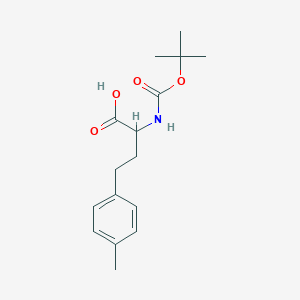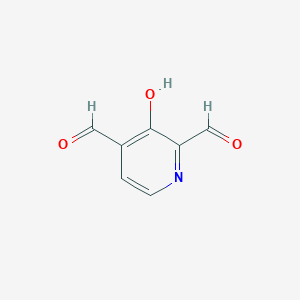
4-Tert-butoxy-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It belongs to the class of hydroxybenzamides, which are characterized by the presence of a hydroxyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-2-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting 4-tert-butoxybenzoic acid is then converted to its corresponding acid chloride, which is subsequently reacted with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butoxy-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives have shown potential as antioxidants and enzyme inhibitors.
Industry: It can be used in the formulation of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Thrombin Inhibition: It inhibits thrombin activity by binding to its active site, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Tert-butoxy-2-hydroxybenzamide can be compared with other hydroxybenzamide derivatives:
4-Hydroxybenzamide: Lacks the tert-butoxy group, which may affect its solubility and reactivity.
4-Tert-butyl-2-hydroxybenzamide: Similar structure but with a tert-butyl group instead of tert-butoxy, which may influence its chemical properties and biological activities.
4-Methoxy-2-hydroxybenzamide: Contains a methoxy group, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its tert-butoxy group, which enhances its solubility and potentially its biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-8(10(12)14)9(13)6-7/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
HTEMKMYSAIRVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








